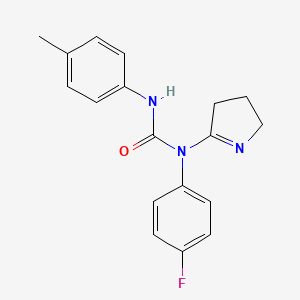

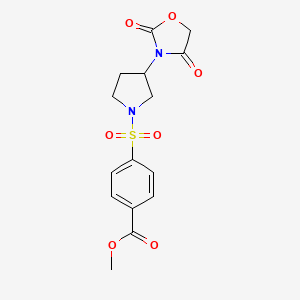

![molecular formula C17H15N3O7 B2581339 2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan CAS No. 383147-14-6](/img/structure/B2581339.png)

2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan (DNP-CHDAF) is a cyclic organic compound that has been used in various scientific research applications. It is a derivative of 2,4-dinitrophenylcyclohexanone (DNP-CHK), which is a commonly used reagent in organic synthesis. DNP-CHDAF is a versatile compound that has been used in a variety of experiments such as organic synthesis, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Intramolecular Cyclization and Synthesis of Nitrobenzo[b]furans

Research indicates that ketoximes derived from dinitrophenyl compounds undergo acid-catalyzed cyclization to produce nitrobenzo[b]furans. These compounds are significant in the synthesis of various nitro-substituted organic compounds, indicating their potential application in material science and organic synthesis. For example, the cyclization of O-(3,5-dinitrophenyl) ketoximes results in 2-substituted or 2,3-disubstituted 4,6-dinitrobenzo[b]furans, highlighting the synthetic utility of dinitrophenyl derivatives in constructing complex organic molecules (Vorob'ev et al., 2007).

Cycloaddition Reactions of β-chloroazo-olefins

The study of β-chloro-1-(2,4-dinitrophenylazo)ethene and related compounds in cycloaddition reactions with indene, ethyl vinyl ether, furan, and cyclopentadiene demonstrates their potential in synthesizing various cycloadducts. This highlights the application of such compounds in developing new synthetic methodologies and the production of novel organic compounds with potential applications in pharmaceuticals and materials science (Gilchrist, Stevens, & Parton, 1985).

Chromatography and Mass Spectrometry of Carbonyl Derivatives

The analysis of carbonyl (2,4-dinitrophenyl)hydrazones via liquid chromatography and mass spectrometry underscores the importance of dinitrophenyl derivatives in analytical chemistry. This application is crucial for identifying and quantifying carbonyls in various samples, which is vital in environmental monitoring, food safety, and biochemical research (Grosjean, Green, & Grosjean, 1999).

Fluorescence Quenching and Toxicity Mechanism Studies

Investigations into the fluorescence quenching properties of dinitrophenols, including 2,4-dinitrophenol, contribute to understanding the toxicity mechanisms of these compounds. This research is significant in environmental and biological sciences, providing insights into the effects of pollutants and the development of sensors for detecting toxic substances (Huţanu & Pintilie, 2013).

Reactions with Furans and Synthesis of Heterocycles

The reaction of dinitrobenzene ions with furans, leading to arylation or ring opening, shows the versatility of dinitrophenyl derivatives in synthesizing heterocyclic compounds. These reactions are essential in pharmaceutical and agrochemical research for developing new drugs and agrochemicals (Bartle et al., 1978).

Eigenschaften

IUPAC Name |

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O7/c21-17(16-6-3-9-26-16)27-18-14-5-2-1-4-12(14)13-8-7-11(19(22)23)10-15(13)20(24)25/h3,6-10,12H,1-2,4-5H2/b18-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLBZDANHVVABB-NBVRZTHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NOC(=O)C2=CC=CO2)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C(=N\OC(=O)C2=CC=CO2)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]furan | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

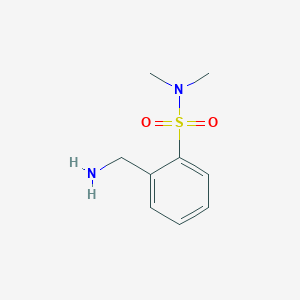

![Methyl 4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]benzoate](/img/structure/B2581259.png)

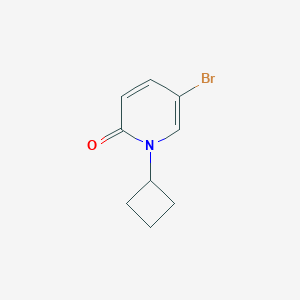

![5-(2-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2581262.png)

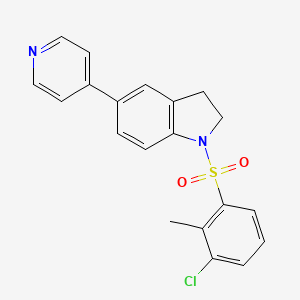

![1-((1R,5S)-8-(2-(2,4-dichlorophenoxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2581263.png)

![(2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2581268.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2581269.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2581272.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2581274.png)

![N-(4-{2-[(4-ethoxyphenyl)carbonyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl}phenyl)acetamide](/img/structure/B2581279.png)